![molecular formula C10H7F2NO2S B13543021 3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid](/img/structure/B13543021.png)
3-(Benzo[d]thiazol-2-yl)-2,2-difluoropropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents under acidic or basic conditions.
Introduction of Difluoropropanoic Acid Moiety: The difluoropropanoic acid moiety can be introduced through a nucleophilic substitution reaction using appropriate difluorinated reagents.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic routes mentioned above to achieve higher yields and purity. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of catalysts can be employed to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvent such as ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines, alcohols, or thiols, appropriate solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Applications De Recherche Scientifique
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an antibacterial, antifungal, and anticancer agent.
Biological Research: It is used in the study of enzyme inhibition and protein-ligand interactions.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing the substrate from accessing the enzyme . Additionally, it may interact with cellular receptors to modulate signaling pathways involved in cell growth, apoptosis, or immune response .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one: Known for its antibacterial activity.
2-Amino-6-thiocyanatobenzothiazole: Used in the synthesis of various benzothiazole derivatives.
5-Methyl-2-(6-methyl-1,3-benzothiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one: Known for its use in dye synthesis.
Uniqueness
3-(1,3-Benzothiazol-2-yl)-2,2-difluoropropanoic acid is unique due to the presence of the difluoropropanoic acid moiety, which imparts distinct chemical and biological properties. The difluorinated group enhances the compound’s stability and lipophilicity, making it a valuable candidate for drug development and other applications .
Propriétés
Formule moléculaire |
C10H7F2NO2S |
|---|---|
Poids moléculaire |
243.23 g/mol |
Nom IUPAC |
3-(1,3-benzothiazol-2-yl)-2,2-difluoropropanoic acid |
InChI |
InChI=1S/C10H7F2NO2S/c11-10(12,9(14)15)5-8-13-6-3-1-2-4-7(6)16-8/h1-4H,5H2,(H,14,15) |
Clé InChI |
CWYYRQQSJCTKOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


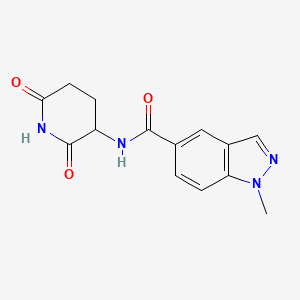
![6-Methyl-3-azabicyclo[3.2.0]heptane](/img/structure/B13542948.png)


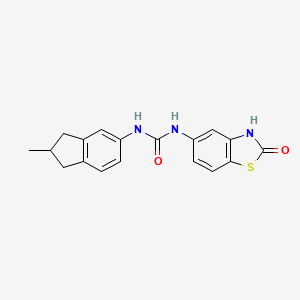

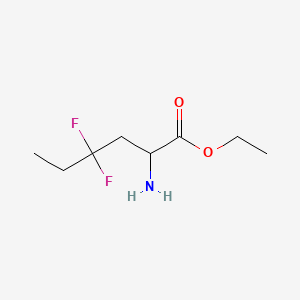
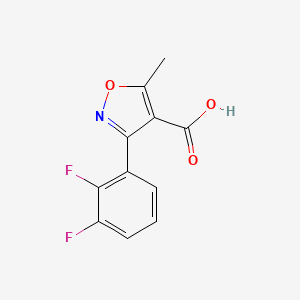
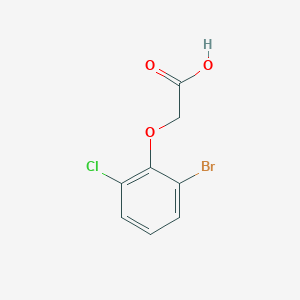


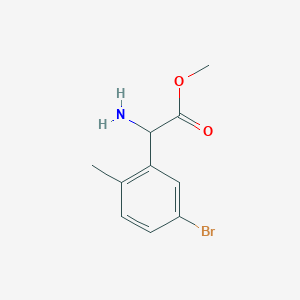
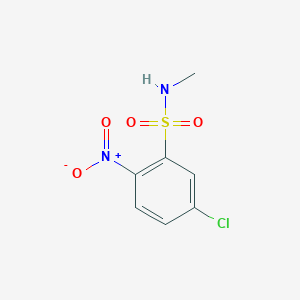
![ethyl (Z)-2-cyano-3-[4-(trifluoromethyl)phenyl]prop-2-enoate](/img/structure/B13543016.png)
